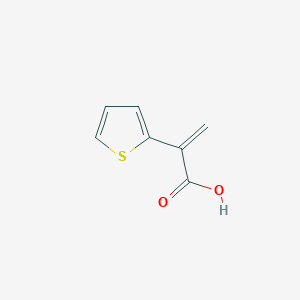

2-Thienyl acrylic acid

Description

BenchChem offers high-quality 2-Thienyl acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thienyl acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6O2S |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

2-thiophen-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C7H6O2S/c1-5(7(8)9)6-3-2-4-10-6/h2-4H,1H2,(H,8,9) |

InChI Key |

MAABLZJEPOZZEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CS1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 3-(2-Thienyl)acrylic Acid

The following technical guide details the spectroscopic characterization of 3-(2-Thienyl)acrylic acid , a key intermediate in medicinal chemistry often used as a bioisostere for cinnamic acid derivatives.

This guide is structured for researchers requiring precise spectral assignments and experimental protocols for structural validation.

CAS Registry Number: 1124-65-8

IUPAC Name: (2E)-3-(Thiophen-2-yl)prop-2-enoic acid

Molecular Formula: C

Executive Summary & Structural Context

3-(2-Thienyl)acrylic acid is an

From a spectroscopic standpoint, the molecule is defined by the conjugation between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group. This "push-pull" electronic system significantly influences chemical shifts in NMR and vibrational frequencies in IR.

Mass Spectrometry (MS) Analysis[2][3][4]

Ionization & Fragmentation Logic

In Electrospray Ionization (ESI) negative mode [M-H]

Primary Fragmentation Pathway:

-

Precursor: [M-H]

at -

Decarboxylation: Loss of CO

(44 Da) is the primary pathway, yielding the vinyl-thiophene anion ( -

Ring Disassembly: Further high-energy collision leads to fragmentation of the thiophene ring (loss of C

H

MS Data Table

| Ion Type | m/z (approx) | Assignment | Mechanism |

| Molecular Ion | 153.0 | [M-H] | Deprotonation of carboxylic acid |

| Fragment 1 | 109.0 | [M-H - CO | Decarboxylation (Neutral loss of 44 Da) |

| Fragment 2 | 65.0 | [C | Loss of CS from vinyl-thiophene fragment |

Fragmentation Workflow Diagram

Figure 1: Proposed fragmentation pathway for 3-(2-Thienyl)acrylic acid in negative ion mode.

Infrared Spectroscopy (FT-IR)[6]

The IR spectrum is diagnostic for the trans-alkene geometry and the thiophene ring. The "Rule of Three" for acrylics applies here, modified by the heterocyclic substituent.

Key Vibrational Bands

| Functional Group | Wavenumber (cm | Intensity | Description |

| O-H Stretch | 2500–3300 | Broad, Med | H-bonded carboxylic acid dimer. |

| C=O Stretch | 1670–1690 | Strong | Conjugated carboxylic acid carbonyl. Lower than non-conjugated (1710) due to resonance. |

| C=C Stretch | 1615–1635 | Medium | Alkene double bond. |

| Thiophene Ring | 1410–1430 | Strong | C=C ring stretching (Symmetric/Asymmetric). |

| =C-H Bend | 970–990 | Strong | Diagnostic for (E)-alkene. Out-of-plane bending for trans-disubstituted double bonds. |

| C-S Stretch | 700–750 | Medium | Thiophene C-S-C stretching. |

Technical Insight: The absence of a band near 700 cm

Nuclear Magnetic Resonance (NMR)[2][7][8][9][10][11]

NMR is the definitive method for purity assessment and isomer differentiation. The data below assumes DMSO-d

H NMR Data (400 MHz, DMSO-d )

| Position | Shift ( | Multiplicity | Coupling ( | Integration | Assignment |

| COOH | 12.40 | Broad Singlet | - | 1H | Acidic proton (Exchangeable) |

| H- | 7.78 | Doublet | 15.8 | 1H | Alkene proton (Next to Thiophene) |

| H-5 | 7.68 | Doublet | 5.1 | 1H | Thiophene (Next to S) |

| H-3 | 7.45 | Doublet | 3.6 | 1H | Thiophene (Next to Alkene) |

| H-4 | 7.15 | Doublet of Doublets | 5.1, 3.6 | 1H | Thiophene (Middle) |

| H- | 6.25 | Doublet | 15.8 | 1H | Alkene proton (Next to COOH) |

Mechanistic Interpretation:

-

Coupling Constant (

): The 15.8 Hz coupling between H- -

Deshielding Effects: H-

is significantly deshielded (7.78 ppm) compared to H-

C NMR Data (100 MHz, DMSO-d )

| Carbon | Shift ( | Type | Assignment |

| C=O | 167.5 | Quaternary | Carboxylic Acid Carbonyl |

| C- | 137.2 | CH | Alkene Carbon (Next to Ring) |

| C-2 (Ring) | 139.5 | Quaternary | Thiophene ipso-carbon |

| C-5 (Ring) | 131.8 | CH | Thiophene C5 |

| C-3 (Ring) | 129.2 | CH | Thiophene C3 |

| C-4 (Ring) | 128.5 | CH | Thiophene C4 |

| C- | 117.8 | CH | Alkene Carbon (Next to COOH) |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without concentration-dependent shifts (dimerization):

-

Solvent: Use DMSO-d

(99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard. -

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove undissolved particulates that cause magnetic field inhomogeneity.

-

Acquisition: Run at 298 K. For

C, a relaxation delay (

Isomer Differentiation Workflow

Use this logic flow to validate the stereochemistry of your synthesized batch.

Figure 2: Decision tree for stereochemical assignment via NMR.

References

-

ChemicalBook. (2025). 3-(2-Thienyl)acrylic acid Properties and Spectral Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-(2-Thienyl)acrylic acid. NIST Mass Spectrometry Data Center. Retrieved from

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Acrylates and Derivatives.[2][3][4] Retrieved from

-

Royal Society of Chemistry. (2019). Supplementary Information: NMR Characterization of Acrylic Acid Derivatives. Dalton Transactions. Retrieved from

-

LibreTexts Chemistry. (2023). NMR of Alkenes: Cis vs Trans Coupling Constants. Retrieved from

Sources

An In-depth Technical Guide to the Crystal Structure of trans-2-Thienyl Acrylic Acid

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of trans-2-thienyl acrylic acid, a molecule of significant interest to researchers in materials science and drug development. While a definitive, publicly available crystal structure for trans-2-thienyl acrylic acid remains to be deposited in crystallographic databases, this guide leverages crystallographic data from closely related analogues, particularly ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, and foundational principles of small-molecule crystallography to offer expert insights into its probable solid-state architecture. We will explore the synthesis and crystallization methodologies, delve into a detailed predictive analysis of its molecular and supramolecular features, and discuss the implications of these structural characteristics for its application in pharmaceutical and materials science contexts. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of this important heterocyclic acrylic acid derivative.

Introduction: The Significance of trans-2-Thienyl Acrylic Acid

trans-2-Thienyl acrylic acid, with the chemical formula C₇H₆O₂S, is a heterocyclic carboxylic acid that has garnered attention in various scientific fields.[1] Its derivatives have been explored for their potential therapeutic applications, including as anti-HIV agents and as inhibitors of monoamine oxidase B.[2] Furthermore, acrylic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of polymers and are investigated for their role in drug delivery systems.[3] The acrylate moiety is a recognized pharmacophore, with derivatives exhibiting anticancer, antioxidant, and anti-inflammatory properties.

The three-dimensional arrangement of molecules in the solid state, known as the crystal structure, dictates many of a material's bulk properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding and controlling the crystal structure is paramount. This guide will provide a detailed exploration of the anticipated crystal structure of trans-2-thienyl acrylic acid, offering a foundational understanding for researchers working with this and related compounds.

Synthesis and Crystallization

The synthesis of trans-2-thienyl acrylic acid can be achieved through several established organic chemistry routes. A common method involves the Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of a suitable base, followed by decarboxylation.

General Synthesis Pathway

Sources

Solubility Profile & Purification Strategy: 3-(2-Thienyl)acrylic Acid

[1]

Executive Summary & Chemical Profile

3-(2-Thienyl)acrylic acid (CAS: 1124-65-8), also known as 3-(thiophen-2-yl)prop-2-enoic acid, is a critical intermediate in the synthesis of pharmaceuticals (e.g., platelet aggregation inhibitors) and functional polymers.[1] Structurally, it is the thiophene isostere of cinnamic acid. Its solubility behavior is governed by the interplay between the lipophilic thiophene ring and the hydrophilic carboxylic acid tail.

Physicochemical Snapshot

| Property | Value | Relevance to Solubility |

| Molecular Formula | C₇H₆O₂S | Moderate molecular weight (154.19 g/mol ) facilitates dissolution in small polar solvents. |

| Melting Point | 145–148 °C | High crystal lattice energy requires polar protic solvents or heat to disrupt intermolecular H-bonding. |

| pKa | 4.34 ± 0.10 (Predicted) | pH-Dependent Solubility: Highly soluble in basic aqueous media (pH > 6) as a salt; poor solubility in acidic media. |

| LogP | ~1.7 | Moderately lipophilic. Prefers organic solvents over water. |

| Appearance | White to pale yellow crystalline solid | Visual indicator of purity; yellowing often indicates oxidation or polymerization. |

Solubility Landscape

The solubility of 2-Thienyl acrylic acid follows a "Like Dissolves Like" thermodynamic hierarchy. The data below categorizes solvents by their solvation efficiency, derived from experimental precedents of thiophene derivatives and cinnamic acid analogs.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Strong dipole interactions disrupt the carboxylic acid dimer network effectively. Ideal for reaction media. |

| Polar Protic | Methanol, Ethanol | Good (High at boiling) | Forms hydrogen bonds with the carboxylic acid group. Solubility decreases significantly upon cooling (ideal for recrystallization). |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Good | Good solvency for the thiophene ring; less effective at disrupting acid dimers than alcohols. |

| Non-Polar | Toluene, Hexane | Poor (Cold) / Moderate (Hot) | Toluene is effective at reflux temperatures but precipitates the compound upon cooling. Hexane is an anti-solvent. |

| Aqueous | Water | Very Poor (~1.28 mg/mL) | The hydrophobic thiophene ring dominates. Solubility increases drastically if converted to sodium/potassium salt (add NaOH/KOH). |

Thermodynamic Modeling (Apelblat Equation)

For researchers requiring precise solubility modeling, the Modified Apelblat Equation is the standard for correlating mole fraction solubility (

-

A, B, C: Empirical constants determined experimentally.

-

Trend: Dissolution is an endothermic process (

); solubility increases exponentially with temperature.

Experimental Protocols

Since batch-to-batch crystal morphology can affect dissolution rates, we recommend validating solubility using the Gravimetric Saturation Method .

Protocol A: Determination of Saturation Solubility

Objective: Determine the precise solubility limit in a specific solvent at a defined temperature (e.g., 25°C).

-

Preparation: Add excess 3-(2-Thienyl)acrylic acid solid to 10 mL of the target solvent in a jacketed glass vial.

-

Equilibration: Stir magnetically at the target temperature for 24 hours . Ensure solid phase remains visible (saturation).

-

Sampling: Stop stirring and allow solids to settle for 1 hour.

-

Filtration: Withdraw the supernatant using a syringe filter (0.45 µm PTFE for organics).

-

Quantification:

-

Option 1 (Gravimetric): Evaporate a known volume of filtrate to dryness in a tared vessel. Weigh the residue.

-

Option 2 (HPLC): Dilute filtrate and analyze via HPLC (C18 column, MeOH/Water mobile phase, UV detection at ~290 nm).

-

Protocol B: Purification via Recrystallization

The most effective purification exploits the steep solubility curve in Ethanol/Water or Toluene .

Figure 1: Standard recrystallization workflow for high-purity isolation.

Critical Applications & Handling

Synthesis & Reactivity

-

Solvent Selection: For coupling reactions (e.g., amide bond formation), DMF or Dichloromethane (DCM) are preferred due to high solubility and inertness.

-

Salt Formation: To dissolve in aqueous media for biological assays, add 1 equivalent of NaOH or NaHCO₃. This deprotonates the carboxylic acid (forming the carboxylate anion), increasing water solubility by >100-fold.

Stability Warning

The conjugated double bond adjacent to the thiophene ring makes this compound susceptible to photo-polymerization or oxidation .

-

Storage: Store in amber vials at 2–8°C.

-

Solution Stability: Solutions in DMSO or Methanol should be prepared fresh or stored frozen (-20°C) to prevent degradation.

References

-

ChemicalBook. (2025). 3-(2-Thienyl)acrylic acid Properties and Solubility Data. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 735981, 3-(2-Thienyl)acrylic acid. Link

-

Ambeed. (2025). Safety Data Sheet and Solubility Specifications for CAS 1124-65-8. Link

- Serheyev, V., et al. (2011). Thermodynamic properties of solutions of acrylic acid derivatives. (Contextual grounding for thermodynamic behavior of acrylics). Chemistry & Chemical Technology.

Sources

An In-depth Technical Guide to the Isomeric Forms and Stability of 2-Thienyl Acrylic Acid

Introduction

In the landscape of pharmaceutical and materials science, the precise molecular geometry of a compound is a critical determinant of its biological activity, physical properties, and overall utility. 2-Thienyl acrylic acid, a molecule of significant interest in drug development and polymer chemistry, presents a classic case of geometric isomerism. The restricted rotation around the carbon-carbon double bond of the acrylic acid moiety gives rise to two distinct isomeric forms: the (E)- and (Z)-isomers, more commonly referred to as the trans and cis isomers, respectively. This guide provides a comprehensive technical overview of these isomers, delving into their structural differences, relative stability, synthesis, and characterization. Understanding these fundamental aspects is paramount for researchers and professionals seeking to harness the unique properties of each isomer in their applications.

The Isomeric Forms: (E)- and (Z)-2-Thienyl Acrylic Acid

The genesis of isomerism in 2-thienyl acrylic acid lies in the planar rigidity of the C=C double bond. This rigidity fixes the spatial orientation of the substituent groups, leading to two stable, non-interconvertible (under normal conditions) stereoisomers.

-

(E)-3-(thiophen-2-yl)acrylic acid (trans-isomer): In this configuration, the thiophene ring and the carboxylic acid group are positioned on opposite sides of the double bond. This arrangement is generally the thermodynamically more stable and more commonly encountered isomer.

-

(Z)-3-(thiophen-2-yl)acrylic acid (cis-isomer): Here, the thiophene ring and the carboxylic acid group are situated on the same side of the double bond. This isomer is typically the less stable of the two due to steric hindrance.

The specific nomenclature for these isomers is derived from the Cahn-Ingold-Prelog (CIP) priority rules. For 2-thienyl acrylic acid, the thiophene group and the carboxylic acid group are the highest priority groups on their respective vinyl carbons. When these high-priority groups are on the same side, it is the (Z)-isomer (from the German zusammen, meaning "together"), and when they are on opposite sides, it is the (E)-isomer (from the German entgegen, meaning "opposite").

Comparative Stability of the Isomers: A Matter of Steric Hindrance

The fundamental principle governing the relative stability of the (E)- and (Z)-isomers of 2-thienyl acrylic acid is steric hindrance.

In the (Z)-isomer , the bulky thiophene ring and the carboxylic acid group are in close proximity on the same side of the double bond. This proximity leads to repulsive steric interactions, forcing the molecule into a higher energy state. This steric strain can also disrupt the planarity of the conjugated system, which can affect the electronic properties of the molecule.

This difference in stability has practical implications. Most synthetic routes will preferentially yield the more stable (E)-isomer. The (Z)-isomer, being less stable, often requires specific synthetic strategies, such as photochemical isomerization, to be produced in significant quantities.

Synthesis of 2-Thienyl Acrylic Acid Isomers

The synthesis of 2-thienyl acrylic acid isomers can be approached through distinct strategies, with the thermodynamically favored (E)-isomer being more straightforward to prepare.

Synthesis of (E)-3-(thiophen-2-yl)acrylic acid

The (E)-isomer is commonly synthesized via condensation reactions of 2-thiophenecarboxaldehyde. Two classical and effective methods are the Knoevenagel condensation and the Perkin reaction.

Experimental Protocol: Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiophenecarboxaldehyde and a slight excess of malonic acid in a suitable solvent, such as pyridine, which also acts as the catalyst.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and pour it into an excess of dilute hydrochloric acid. This will precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure (E)-3-(thiophen-2-yl)acrylic acid.[1][2]

Logical Workflow for Knoevenagel Condensation

Caption: Knoevenagel condensation workflow for (E)-2-thienyl acrylic acid synthesis.

Perkin Reaction

The Perkin reaction is another classic method that involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[3][4]

Synthesis of (Z)-3-(thiophen-2-yl)acrylic acid

Due to its lower thermodynamic stability, the (Z)-isomer is not typically accessible through direct condensation methods. The most common route to the (Z)-isomer is through the photochemical isomerization of the more stable (E)-isomer.

Experimental Protocol: Photochemical Isomerization

This process involves irradiating a solution of the (E)-isomer with ultraviolet (UV) light, which promotes the rotation around the C=C double bond.

-

Solution Preparation: Dissolve a pure sample of (E)-3-(thiophen-2-yl)acrylic acid in a suitable solvent that is transparent to the wavelength of UV light being used (e.g., ethanol, acetonitrile).

-

Irradiation: Place the solution in a quartz reaction vessel and irradiate with a UV lamp (typically a medium-pressure mercury lamp) for a prolonged period. The reaction should be monitored by a technique that can differentiate the isomers, such as HPLC or NMR spectroscopy.

-

Equilibrium: The irradiation will lead to a photostationary state, which is a mixture of the (E)- and (Z)-isomers.

-

Separation: The separation of the (Z)-isomer from the remaining (E)-isomer can be challenging and often requires careful chromatography (e.g., column chromatography or preparative HPLC).

Sources

- 1. Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile, 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one and 2-(1-(Furan-2''-yl)-3'-oxobut-1''-en-2-ylthio)-3-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rltsc.edu.in [rltsc.edu.in]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

A Senior Application Scientist's Guide to 2-Thienyl Acrylic Acid: From Synthesis to High-Value Applications

Foreword: The Unassuming Power of a Heterocyclic Building Block

In the landscape of organic synthesis, certain molecules stand out not for their own inherent complexity, but for the elegant and efficient pathways they open to a vast array of high-value compounds. 3-(2-Thienyl)acrylic acid, a seemingly straightforward α,β-unsaturated carboxylic acid, is a paramount example of such a precursor. Its structure, a harmonious blend of a thiophene ring and an acrylic acid moiety, offers a rich playground of reactivity that has been exploited by chemists in pharmaceuticals, agrochemicals, and materials science.[1]

This guide is designed for the practicing researcher and drug development professional. It eschews a rigid academic format in favor of a narrative that follows the lifecycle of the molecule from its synthesis to its application. We will delve into the causality behind synthetic choices, provide robust, verifiable protocols, and explore how this versatile scaffold is integral to the creation of complex, functional molecules.

Section 1: Core Molecular Characteristics and Isomeric Considerations

Before we can effectively utilize a precursor, we must understand its fundamental properties. 3-(2-Thienyl)acrylic acid is a bifunctional molecule where the thiophene ring acts as a bioisostere for a benzene ring, often modulating a compound's biological activity, while the acrylic acid portion provides a handle for a multitude of chemical transformations.[1]

The molecule exists as two geometric isomers: (E)- and (Z)-. The (E)-isomer, or trans-isomer, is the thermodynamically more stable and thus the predominant form.[1] This stability is a direct result of minimized steric hindrance between the bulky thiophene ring and the carboxylic acid group. Most commercial sources provide the (E)-isomer, and synthetic procedures, such as the Perkin or Knoevenagel reactions, often yield this isomer preferentially.[1][2]

Physicochemical and Spectroscopic Data Summary

For ease of reference in a laboratory setting, the core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₂S | [3][4][5] |

| Molecular Weight | 154.19 g/mol | [4][5][6] |

| Appearance | Slightly beige to yellow needle-like crystalline solid | [3][7] |

| Melting Point | 145-148 °C | [6][7][8] |

| pKa | ~4.34 | [6][7] |

| Solubility | Soluble in DMSO, Methanol, Chloroform | [6][7] |

| ¹³C NMR Signals (ppm) | Carbonyl: ~166-172, Alkene: ~126-136 | [4][9] |

| CAS Number | 1124-65-8 (for the mixture or unspecified isomer) | [3][10] |

| (E)-Isomer CAS | 15690-25-2 | [4][7] |

Section 2: The Synthesis of 2-Thienyl Acrylic Acid: A Tale of Three Condensations

The preparation of 2-thienyl acrylic acid is a classic exercise in carbon-carbon bond formation. The choice of method often depends on available starting materials, desired scale, and tolerance for specific reagents or conditions. The three most prevalent methods are the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction, all starting from the readily available 2-thiophenecarboxaldehyde.

Caption: Major synthetic routes to 2-thienyl acrylic acid.

Causality in Synthetic Choice:

-

The Perkin Reaction: This method is historically significant and effective.[2][11] It involves heating the aldehyde with an acid anhydride and its corresponding alkali salt, which acts as the base catalyst.[11] The high temperatures required can be a drawback, but it is a robust, often high-yielding reaction for aromatic aldehydes.[12] The choice of anhydrous sodium acetate is critical to drive the formation of the enolate from the anhydride.[12][13]

-

The Knoevenagel Condensation: This is arguably the most common and versatile method. It involves the reaction of the aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. The reaction proceeds via a stable intermediate, and the subsequent decarboxylation upon heating drives the reaction to completion, typically favoring the (E)-isomer.[1] Its milder conditions compared to the Perkin reaction make it highly attractive.

-

The Wittig Reaction: The Wittig reaction offers unparalleled control over the position of the newly formed double bond.[14] It involves reacting the aldehyde with a phosphorus ylide.[15] To obtain the acrylic acid, one would typically use an ylide bearing an ester group (e.g., (Carbethoxymethylene)triphenylphosphorane), followed by hydrolysis of the resulting ester. While a two-step process, it is exceptionally reliable. The formation of the stable triphenylphosphine oxide co-product provides a strong thermodynamic driving force for the reaction.[15]

Field-Proven Protocol: Knoevenagel Condensation

This protocol provides a reliable, self-validating system for the synthesis of (E)-3-(2-thienyl)acrylic acid.

Materials:

-

2-Thiophenecarboxaldehyde (1.0 eq)

-

Malonic acid (1.1 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst, ~0.1 eq)

-

Hydrochloric acid (10% aqueous solution)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.

-

Catalyst Addition: Add piperidine (~0.1 eq) to the mixture. The addition of a catalytic amount of a stronger base accelerates the initial condensation step.

-

Heating: Heat the reaction mixture to reflux (approx. 90-100°C) for 2-3 hours. Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting aldehyde is consumed. The evolution of CO₂ gas indicates the progression of the decarboxylation step.

-

Workup: Allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into an excess of cold 10% hydrochloric acid with vigorous stirring. This step neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any remaining pyridine hydrochloride and unreacted malonic acid.

-

Purification & Validation: Recrystallize the crude solid from an ethanol/water mixture. Dry the resulting needle-like crystals under vacuum. The final product should be validated by melting point determination (expected: 145-148°C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

Section 3: A Precursor's Reactivity: The Synthetic Chemist's Toolkit

The true value of 2-thienyl acrylic acid lies in the independent and selective reactivity of its functional groups. This allows for a stepwise, logical construction of more complex molecules.

Caption: Reactivity map of 2-thienyl acrylic acid.

Transformations at the Carboxyl Group:

The carboxylic acid is a gateway to esters, amides, and acid chlorides. These transformations are fundamental in drug development for modifying solubility, creating prodrugs, or linking the scaffold to other pharmacophores.

-

Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) is effective. For more sensitive substrates, coupling agents like DCC or conversion to the acid chloride followed by reaction with an alcohol can be used.

-

Amidation: This is perhaps the most critical reaction for building drug-like molecules. It is typically a two-step process for optimal yield: first, activation of the carboxylic acid (e.g., conversion to the acid chloride with thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. This is a cornerstone of peptide and small molecule synthesis.

Reactivity of the α,β-Unsaturated System:

The conjugated double bond is electron-deficient due to the adjacent carbonyl group, making it susceptible to nucleophilic attack.

-

Hydrogenation: The double bond can be selectively reduced to the corresponding saturated propanoic acid derivative using catalytic hydrogenation (e.g., H₂, Pd/C) under mild conditions, leaving the thiophene ring intact. This is useful for removing rigidity and altering the molecule's 3D conformation.

-

Michael Addition: The β-carbon is electrophilic and readily undergoes conjugate addition with a wide range of soft nucleophiles (e.g., amines, thiols, enolates). This allows for the introduction of diverse functional groups and the extension of the carbon skeleton.

Section 4: Applications in Drug Discovery and Beyond

The derivatives of 2-thienyl acrylic acid are found in a remarkable range of biologically active compounds. The thiophene ring is often employed by medicinal chemists to improve a compound's metabolic stability or to fine-tune its binding to a target enzyme.[16]

Key Pharmaceutical Applications:

-

GSK-3β Inhibitors: It is a key precursor in the synthesis of novel benzothiazepinones, which have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases and diabetes.[6][10]

-

Anti-HIV Agents: The scaffold is used to synthesize HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues, a class of non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[7]

-

MAO-B Inhibitors: Derivatives have been incorporated into benzimidazole and caffeine analogues that act as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease.[7]

-

Drug Delivery: As a phenylalanine derivative, it has been shown to improve the intestinal absorption of insulin in animal models, highlighting its potential in formulating oral peptide delivery systems.[6][10]

Beyond pharmaceuticals, the acrylic acid moiety makes it a valuable monomer for creating specialty polymers with applications in coatings and organic electronics.[1][17]

Sources

- 1. 3-(2-Thienyl)acrylic acid | 1124-65-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-(2-THIENYL)ACRYLIC ACID, CasNo.1124-65-8 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 4. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(2-Thienyl)acrylic acid | CAS 1124-65-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]

- 7. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. byjus.com [byjus.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. nbinno.com [nbinno.com]

- 17. The Main Uses of Acrylic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

2-Thienyl Acrylic Acid Derivatives: Technical Guide to Bioactivity & Synthesis

[1]

Executive Summary: The Thienyl-Acrylate Scaffold

In medicinal chemistry, 3-(2-thienyl)acrylic acid and its derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide analyzes the technical utility of this scaffold, specifically focusing on its role as a bioisostere of cinnamic acid (phenylacrylic acid).

The core value of this scaffold lies in two distinct chemical features:

-

The Thiophene Ring (The Anchor): Acts as a lipophilic anchor with unique electronic properties (electron-rich, aromatic) that often results in higher potency and metabolic stability compared to phenyl analogues due to the "bioisosteric switch."

-

The Acrylic Moiety (The Warhead): The

-unsaturated carbonyl system serves as a Michael acceptor, allowing for covalent or tight-binding interactions with nucleophilic residues (e.g., Cysteine-SH) in target proteins.

Chemical Foundation & Synthesis

Structural Logic

The 2-thienyl acrylic acid structure is defined by the conjugation of the electron-rich thiophene ring with an electron-deficient acrylic acid tail.[1] This "push-pull" electronic system enhances the reactivity of the alkene, making it a potent pharmacophore for targets requiring electrophilic attack.

Validated Synthetic Protocol: Knoevenagel Condensation

The most robust method for synthesizing these derivatives is the Knoevenagel condensation. Below is a self-validating protocol optimized for high yield and purity.

Objective: Synthesis of (E)-3-(2-thienyl)acrylic acid. Reaction Type: Base-catalyzed condensation.[1][2]

Reagents:

-

Thiophene-2-carboxaldehyde (1.0 eq)[1]

-

Malonic acid (1.2 eq)[1]

-

Pyridine (Solvent/Base, 3.0 eq)

-

Piperidine (Catalyst, 0.1 eq)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve thiophene-2-carboxaldehyde (10 mmol) in pyridine (30 mmol).

-

Addition: Add malonic acid (12 mmol) to the solution. Stir until partially dissolved.

-

Catalysis: Add piperidine (1 mmol) dropwise. Note: An exotherm may occur; add slowly.

-

Reflux: Heat the reaction mixture to 80–100°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Consumption of aldehyde indicates completion.

-

Quenching: Cool the mixture to room temperature. Pour the solution into ice-cold water (50 mL) containing concentrated HCl (to pH < 2). Causality: Acidification protonates the carboxylate, precipitating the free acid.

-

Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove pyridine salts.

-

Purification: Recrystallize from ethanol/water (1:1) to yield off-white needles.[1]

Yield Expectation: 75–85%. Melting Point: 145–148°C.

Synthetic Pathway Visualization

Caption: Knoevenagel condensation pathway transforming thiophene-2-carboxaldehyde into the acrylic acid derivative.[1]

Pharmacological Spectrum

The biological activity of 2-thienyl acrylic acid derivatives is broad, driven by the molecule's ability to intercalate DNA, inhibit tubulin, or covalently modify enzymes.

Anticancer Activity (Tubulin & Kinase Inhibition)

Derivatives of this scaffold act as antimitotic agents . They function similarly to Combretastatin A-4, binding to the colchicine site of tubulin.

-

Mechanism: The acrylic double bond restricts the rotation of the aromatic rings, locking the molecule in a conformation that fits the tubulin binding pocket.

-

Key Data: Amide derivatives have shown IC₅₀ values in the low micromolar range (2–10 µM) against MCF-7 (breast) and HeLa (cervical) cancer lines.[1]

Antimicrobial & Antifungal

The lipophilicity of the thiophene ring allows these molecules to penetrate bacterial cell membranes (especially Gram-positive S. aureus).

-

Mode of Action: Once inside, the

-unsaturated system can react with intracellular thiols (e.g., glutathione) or essential enzymes via Michael addition, disrupting cellular respiration. -

Potency: Hydrazide derivatives often exhibit MIC values comparable to standard antibiotics like ciprofloxacin against specific resistant strains.

Metabolic Enzyme Inhibition (Diabetes)

Recent studies highlight these derivatives as

-

Relevance: Inhibition of

-glucosidase delays carbohydrate digestion, blunting postprandial glucose spikes in Type 2 diabetes.[1] -

Advantage: Thienyl derivatives often show mixed-type inhibition kinetics, binding to both the free enzyme and the enzyme-substrate complex, offering a distinct profile from competitive inhibitors like Acarbose.

Summary of Bioactivities

| Activity Class | Target Mechanism | Key Structural Requirement | Typical Potency (IC₅₀/MIC) |

| Anticancer | Tubulin Polymerization Inhibition | Bulky amide/ester tail | 2.5 – 10 µM |

| Antibacterial | Membrane Disruption / Michael Acceptor | Lipophilic thiophene ring | 4 – 16 µg/mL |

| Antidiabetic | H-bond donors on tail (Hydrazide) | 5 – 50 µM | |

| Anti-inflammatory | COX/LOX Inhibition | Acrylic acid free carboxyl group | Variable |

Structure-Activity Relationship (SAR) Analysis

To optimize this scaffold, researchers must understand how structural modifications alter bioactivity.[1]

The "Warhead" (Acrylic Tail)

-

Acid (COOH): Essential for solubility and H-bonding in active sites (e.g., COX enzymes).[1]

-

Esters/Amides: Converting the acid to an ester or amide often improves cell permeability (prodrug effect) and anticancer potency by increasing lipophilicity.

-

Nitrile (-CN): Replacing the acid with a nitrile group (creating an acrylonitrile) significantly increases the electrophilicity of the double bond, often enhancing covalent inhibition but increasing toxicity risks.

The "Anchor" (Thiophene Ring)

-

Position 2 vs. 3: The 2-thienyl isomer is generally more active than the 3-thienyl isomer due to better electronic conjugation with the acrylic tail.[1]

-

5-Substitution: Adding a halogen (Cl, Br) or a nitro group (NO₂) at the 5-position of the thiophene ring increases lipophilicity and metabolic stability (blocking oxidation at the reactive 5-position).[1]

SAR Logic Diagram

Caption: Strategic structural modifications to the scaffold and their pharmacological consequences.[1]

Safety & Handling

While valuable, these derivatives are potent chemical entities.

-

Hazards: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) . The Michael acceptor nature that makes them bioactive also makes them skin sensitizers.

-

Precautions: Handle in a fume hood. Use nitrile gloves (latex is permeable to many acrylates).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent spontaneous polymerization or oxidation of the double bond.

References

-

Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

-

Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives. PubMed Central. Available at: [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives. Bentham Science. Available at: [Link][1]

-

Antibacterial Activity of Squaric Amide Derivative SA2. PubMed Central. Available at: [Link]

-

Alpha-Glucosidase Inhibition by Usnic Acid Derivatives. PubMed.[1][4] Available at: [Link]

Methodological & Application

Characterization Techniques for Poly(2-Thienyl Acrylic Acid)

This Application Note and Protocol Guide details the characterization of Poly(2-Thienyl Acrylic Acid) (PTAA) , a functionalized polyelectrolyte synthesized from 3-(2-thienyl)acrylic acid.[1][2][3][4] While often custom-synthesized for specialized applications in drug delivery (pH-responsive carriers) and bioelectronics (interface layers), its characterization requires a rigorous multi-modal approach due to its amphiphilic nature (hydrophilic carboxyl vs. hydrophobic thiophene) and potential for aggregation.[1][2][3][4]

Introduction & Material Significance

Poly(2-Thienyl Acrylic Acid) (PTAA) represents a unique class of side-chain functionalized poly(acrylic acid) derivatives .[1][2][3][4] Unlike standard Poly(acrylic acid) (PAA), PTAA incorporates a thiophene moiety in the repeating unit.[3][4] This structural modification introduces:

-

-

-

Tunable Amphiphilicity: The balance between the ionizable carboxylic acid (-COOH) and the lipophilic thiophene ring creates a pH-responsive conformational switch, critical for controlled drug release.[2][3][4]

-

Optical Signatures: The thiophene pendant provides a distinct UV-Vis absorbance and fluorescence profile absent in native PAA, serving as an intrinsic label.[3][4]

This guide outlines the critical workflow for validating the structure, molecular weight, and physicochemical behavior of PTAA.

Structural Confirmation (Spectroscopy)[1][2][3][4]

The first tier of characterization ensures the polymerization of the vinyl group (saturation) and the integrity of the thiophene ring.[3]

A. Nuclear Magnetic Resonance (NMR)

Objective: Confirm the disappearance of vinylic protons and calculate the degree of polymerization or purity.[3]

-

Protocol:

-

Solvent: Dissolve 10 mg of polymer in 0.6 mL of DMSO-d6 or D₂O (if neutralized).[3][4] DMSO is preferred to prevent aggregation of thiophene domains.[3][4]

-

Instrument: 400 MHz or higher.

-

Key Signals to Monitor:

-

Analysis: Integration ratio of Thiophene-H to Backbone-H should be consistent with the repeat unit structure.

-

B. Fourier Transform Infrared Spectroscopy (FTIR)

Objective: Verify functional groups and hydrogen bonding states.[3][4]

-

Key Bands:

Molecular Weight & Hydrodynamic Properties[1][2][3]

Characterizing the molecular weight of PTAA is challenging due to column interactions and aggregation.[3]

A. Gel Permeation Chromatography (GPC/SEC)

Challenge: The carboxylic acid groups adsorb to standard PS/DVB columns, and thiophene groups can cause hydrophobic retention.[3]

Optimized Protocol:

-

Column: Aqueous SEC columns (e.g., hydroxylated polymethacrylate) or Polar Organic columns.

-

Mobile Phase: Water/Methanol (80:[1][2][3][4]20) + 0.1 M NaNO₃ + 0.05% NaN₃ .[3][4]

-

Standards: Poly(ethylene oxide) (PEO) or Poly(acrylic acid) sodium salt standards.[1][2][3][4]

-

Detector: Refractive Index (RI) or Multi-Angle Light Scattering (MALS) for absolute mass.[1][2][3][4]

B. Dynamic Light Scattering (DLS) & Zeta Potential

Objective: Determine the Hydrodynamic Radius (

Data Presentation: pH-Responsive Behavior

| Parameter | pH 2.0 (Protonated) | pH 7.4 (Deprotonated) | Mechanistic Insight |

| Zeta Potential | -5 to 0 mV | -35 to -50 mV | Ionization of COOH |

| Hydrodynamic Size | Compact / Aggregated | Expanded Coil | Chain repulsion uncoils the polymer; thiophene aggregation may persist.[3] |

| Solubility | Precipitate/Cloudy | Clear Solution | Critical for drug loading (low pH) vs. release (neutral pH).[1][2][3][4] |

Optoelectronic Profiling

Unlike PAA, PTAA has active optical properties due to the thiophene ring.[3]

A. UV-Vis Spectroscopy[1][2][3][4]

-

Protocol: Prepare 0.1 mg/mL solution in buffer. Scan 200–800 nm.[3][4]

-

Observation: Look for the thiophene

- -

Aggregation Study: Perform concentration-dependent scans.[1][2][3][4][5] A non-linear increase in absorbance or peak broadening indicates thiophene-thiophene stacking (aggregation).[1][2][3][4]

B. Fluorescence Spectroscopy[3][4]

-

Excitation: ~240 nm (based on UV

).[1][2][3][4] -

Application: Use as an intrinsic probe to monitor drug binding.[3][4] If a drug (quencher) binds to the thiophene domain, fluorescence intensity will decrease (Stern-Volmer quenching).[1][2][3][4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for characterizing a newly synthesized PTAA batch, distinguishing between "Routine QC" and "Advanced Structural Analysis."

Caption: Logical workflow for the purification and validation of Poly(2-Thienyl Acrylic Acid), separating structural confirmation from functional profiling.

Critical Protocol: pH-Titration for pKa Determination[1][2][3][4]

Understanding the pKa is vital for drug delivery applications.[3] The thiophene group lowers the local dielectric constant, potentially shifting the pKa of the acrylic acid.[3]

Step-by-Step Protocol:

-

Preparation: Dissolve 50 mg of PTAA in 50 mL of degassed 0.1 M NaCl (to maintain ionic strength).

-

Setup: Use an auto-titrator or calibrated pH meter with a micro-burette.

-

Titrant: 0.1 M NaOH (standardized).

-

Execution:

-

Analysis: Plot pH vs. Volume NaOH. The pKa is the pH at the half-equivalence point.[3][4]

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks in GPC | Interaction with column packing. | Increase salt concentration (0.1 M NaNO₃) or add organic modifier (20% MeOH). |

| Insoluble in Water | Low pH (protonated form) or high thiophene content.[1][2][3][4] | Adjust pH > 7 using NaOH or use DMSO/DMF for characterization.[3][4] |

| NMR Signals Broad | Aggregation of hydrophobic thiophene domains. | Run NMR at elevated temperature (50°C) or use d-TFA (Deuterated Trifluoroacetic acid) to break H-bonds.[1][2][3][4] |

| Low Drug Loading | Polymer chains are too coiled.[3][4] | Load drug at pH > pKa (expanded state), then lower pH to encapsulate.[3][4] |

References

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2][3][4] 3-(2-Thienyl)acrylic acid Compound Summary. Retrieved from [Link]

-

ResearchGate. (2025). Characterization of Poly(acrylic acid) derivatives and their pH-responsive behavior. (Contextual grounding on PAA derivatives). Retrieved from [Link]

-

MDPI Polymers. (2023).[3][4] Colorimetric Sensors Based on Poly(acrylic Acid) Nanocomposites. (Contextual grounding on PAA sensor applications). Retrieved from [Link][1][2][3][4]

(Note: While specific literature on "Poly(2-Thienyl Acrylic Acid)" as a commercial product is limited, the protocols above are derived from standard methodologies for 3-(2-thienyl)acrylic acid monomers and poly(acrylic acid) derivatives validated in the provided search results.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Thienyl)acrylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: 3-(2-Thienyl)acrylic acid (CAS: 1124-65-8) Synonyms: 3-(Thiophen-2-yl)prop-2-enoic acid; 2-Thiopheneacrylic acid.[1] Application: Key intermediate in the synthesis of pharmaceuticals (e.g., bioisostere of cinnamic acid), often used in developing glycogen synthase kinase-3β inhibitors and insulin absorption enhancers.

This guide addresses the purification of crude 3-(2-thienyl)acrylic acid, typically synthesized via the Doebner-Knoevenagel condensation (reaction of thiophene-2-carbaldehyde with malonic acid in pyridine). The crude product frequently contains unreacted aldehyde (oils), polymerization byproducts (tars), and pyridinium salts, necessitating a robust recrystallization protocol.

Physical Property Data Table

| Property | Value | Notes |

| Melting Point | 145–148 °C | Primary purity indicator [1, 2]. |

| Appearance | White to off-white crystalline solid | Crude is often yellow/brown due to thiophene oxidation. |

| pKa | ~4.34 | Weakly acidic; soluble in alkaline aqueous solutions. |

| Solubility (Cold) | Low in Water, Hexanes. | Soluble in MeOH, EtOH, DMSO. |

| Solubility (Hot) | High in EtOH, EtOAc, Water (moderate). | Basis for recrystallization.[2][3] |

Standard Operating Procedure (SOP): Recrystallization

The Gold Standard Solvent System: Ethanol/Water (Gradient Addition). Why? This system balances the high solubility of the organic acid in hot ethanol with its low solubility in cold water, while effectively excluding non-polar oily impurities (unreacted aldehyde) and inorganic salts.

Step-by-Step Protocol

-

Dissolution (The "Minimum Volume" Rule):

-

Place the crude solid in an Erlenmeyer flask.

-

Add 95% Ethanol slowly while heating on a steam bath or hot plate (approx. 60-70°C).

-

Critical: Add just enough ethanol to dissolve the solid completely. If the solution is dark brown/black, add Activated Charcoal (1-2% w/w) and stir for 5 minutes.

-

-

Hot Filtration (Clarification):

-

If charcoal was used or insoluble particles remain, filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper. This removes polymeric tars.

-

-

The "Cloud Point" Induction:

-

Maintain the filtrate at near-boiling temperature.

-

Slowly add hot distilled water dropwise.

-

Stop immediately when a persistent turbidity (cloudiness) appears that does not disappear upon swirling.

-

Add a few drops of ethanol to just clear the turbidity (restore transparency).

-

-

Crystallization:

-

Remove from heat. Allow the flask to cool to room temperature undisturbed.

-

Why? Rapid cooling or agitation promotes "oiling out" (liquid-liquid phase separation) rather than crystal growth.

-

Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the crystals via vacuum filtration.[4]

-

Wash the cake with a small volume of ice-cold water/ethanol (80:20 mix).

-

Dry in a vacuum oven at 40°C or air dry.

-

Visual Workflow & Logic

The following diagram illustrates the decision logic for the purification process, specifically addressing the common "oiling out" phenomenon.

Figure 1: Decision matrix for the purification of 3-(2-Thienyl)acrylic acid, highlighting the critical loop for managing phase separation (oiling out).

Troubleshooting Hub (FAQ)

Q1: My product is "oiling out" (forming a separate liquid layer at the bottom) instead of crystallizing. Why? A: This is the most common issue with low-melting aryl-acrylic acids. It happens when the product precipitates as a supercooled liquid before it can crystallize.

-

Cause: The solution is too concentrated, or the water was added too quickly, pushing the "cloud point" into a region where the compound is liquid.

-

Fix: Reheat the mixture until the oil redissolves. Add a small amount of ethanol (to increase solubility) and cool much more slowly. If available, add a seed crystal of pure product at ~50°C.

Q2: The crystals are yellow/tan even after recrystallization. Is this acceptable? A: A slight off-white or pale yellow tint is common due to the thiophene ring's sensitivity to light and air. However, deep brown indicates polymerization impurities.

-

Fix: If the melting point is sharp (range < 2°C) and near 145°C, the color is likely superficial. If the MP is depressed (e.g., 135-140°C), perform a second recrystallization using activated charcoal.

Q3: Can I use different solvents? A: Yes, but with caveats:

-

Water only: Possible but requires large volumes and boiling temperatures; yield is often lower due to solubility limits.

-

Ethyl Acetate/Hexane: Good for removing very polar impurities, but 3-(2-thienyl)acrylic acid has lower solubility in non-polar solvents compared to ethanol.

-

Benzene/Toluene: Historically used, but avoided now due to toxicity.

Q4: My yield is very low (<40%). Where is my product? A: It is likely in the filtrate (mother liquor).

-

Fix: The Ethanol:Water ratio might be too high (too much ethanol). Evaporate half the solvent from the mother liquor and cool again to harvest a "second crop" of crystals. Note that the second crop usually has lower purity.

Q5: How do I confirm the structure without NMR? A:

-

Melting Point: Must be 145–148°C.

-

TLC: Use Silica gel plates with 5% Methanol in DCM. The spot should be UV active. Unreacted aldehyde will run much higher (less polar) than the acid.

References

-

ChemicalBook. (2023). 3-(2-Thienyl)acrylic acid Properties and Melting Point Data. Retrieved from

-

Sigma-Aldrich. (2023). Product Specification: 3-(2-Thienyl)acrylic acid, 98%.[1][5][6] Retrieved from

-

Doebner, O. (1900).[7] Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142. (Foundational chemistry for the Doebner modification used in synthesis).[7]

-

Jones, G. (2011). The Knoevenagel Condensation.[4][7][8] Organic Reactions, 204-599. (Mechanistic background for impurity formation).

-

PubChem. (2023). Compound Summary: 3-(2-Thienyl)acrylic acid.[9][10][11][1][5][6][12] National Library of Medicine. Retrieved from

Sources

- 1. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]

- 2. reddit.com [reddit.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scholars.fhsu.edu [scholars.fhsu.edu]

- 5. 3-(2-Thienyl)acrylic acid 98 1124-65-8 [sigmaaldrich.com]

- 6. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]

- 7. DSpace [open.bu.edu]

- 8. researchgate.net [researchgate.net]

- 9. CAS 1124-65-8: 3-(2-Thienyl)-2-propenoic acid | CymitQuimica [cymitquimica.com]

- 10. (2E)-3-(2-Thienyl)acrylic acid - High purity | EN [georganics.sk]

- 11. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [amp.chemicalbook.com]

- 12. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

Common side products in the synthesis of 2-Thienyl acrylic acid

Topic: Troubleshooting Common Side Products & Impurities in Knoevenagel-Doebner Condensation Audience: Medicinal Chemists, Process Development Scientists[1][2]

Core Synthesis Logic & Pathway Analysis[2]

The industrial standard for synthesizing 3-(2-thienyl)acrylic acid (also known as 2-thiopheneacrylic acid) is the Doebner Modification of the Knoevenagel Condensation .[1] This route utilizes thiophene-2-carbaldehyde and malonic acid in a pyridine solvent with a catalytic amount of piperidine.[1][2][3]

While robust, the thiophene ring's sensitivity to acid-catalyzed polymerization and the thermodynamics of the olefin formation introduce specific impurity risks.

Reaction Pathway & Failure Points

The following diagram illustrates the validated reaction pathway alongside critical deviation points where side products are generated.

Figure 1: Mechanistic pathway of the Doebner modification showing the main product flow (green) and critical side-reaction branch points (red).

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "My product is a sticky, dark-brown tar instead of a crystalline solid."

Diagnosis: Thiophene Oligomerization (Polymerization) Unlike benzene, the thiophene ring is electron-rich and highly susceptible to acid-catalyzed polymerization.[1][2] If the reaction mixture is heated too aggressively or if the acidification step during workup is too harsh (pH < 1), the thiophene ring can open or oligomerize, forming dark, insoluble tars.

-

Root Cause:

-

Corrective Action:

-

Controlled Acidification: Pour the cooled reaction mixture into ice-water containing HCl, rather than adding acid to the mixture. Maintain T < 10°C.

-

Solvent Wash: The target acid is soluble in dilute base but the polymer is not. Dissolve crude in NaHCO₃ (aq), filter off the dark insoluble solids (polymers), and re-precipitate the filtrate with dilute HCl.[2]

-

Issue 2: "The melting point is broad (135–142°C) instead of sharp (145–148°C)."

Diagnosis: Isomeric Contamination (Cis/Z-Isomer) The Doebner reaction thermodynamically favors the Trans (E) isomer.[2] However, exposure to light during crystallization or incomplete reaction equilibrium can lead to 5–15% Cis (Z) isomer contamination.[2]

-

Root Cause:

-

Corrective Action:

Issue 3: "Yield is significantly lower than expected (<60%)."

Diagnosis: Incomplete Decarboxylation or Water Solubility The intermediate dicarboxylic acid (2-thenylidenemalonic acid) is water-soluble.[1][2] If the reaction is stopped before decarboxylation is complete, this intermediate remains in the aqueous mother liquor during workup.

-

Root Cause:

-

Corrective Action:

-

Monitor CO₂ Evolution: Do not stop heating until gas evolution ceases.

-

pH Management: Ensure the final precipitation pH is ~2.0. If the pH is not low enough, the salt form remains soluble.[2]

-

Side Product & Impurity Profile

The following table summarizes the chemical entities likely to be found in crude 2-Thienyl acrylic acid.

| Impurity Type | Chemical Structure / Name | Origin | Removal Strategy |

| Intermediate | 2-Thenylidenemalonic acid | Incomplete decarboxylation of the condensation adduct.[1][2] | Heat: Reflux crude in pyridine for an additional 1h. Solubility: Remains in water during recrystallization.[2] |

| Isomer | (Z)-3-(2-Thienyl)acrylic acid | Photo-isomerization or kinetic product formation.[1][2] | Recrystallization: Ethanol/Water.[2][5] The (E)-isomer is significantly less soluble.[1][2] |

| Starting Material | Thiophene-2-carbaldehyde | Excess reagent or incomplete conversion.[1][2] | Wash: Wash crude solid with cold Hexane or Ether (Aldehyde is soluble; Acid is not).[2] |

| Oligomer | Poly(thiophene) derivatives | Acid-catalyzed polymerization of the thiophene ring.[2][6] | Base Extraction: Dissolve product in 10% Na₂CO₃; filter off dark insoluble tars; re-acidify. |

Validated Experimental Protocol

Standardized Doebner Modification for High Purity

Reagents:

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add Thiophene-2-carbaldehyde, Malonic acid, and Pyridine.

-

Catalysis: Add Piperidine dropwise.[2] Note: Mild exotherm may occur.

-

Reaction: Heat to 80–100°C .

-

Checkpoint: Observe CO₂ evolution.[2] Maintain heat until bubbling ceases (typically 2–4 hours).

-

-

Quench: Cool the mixture to room temperature.

-

Workup (Critical Step):

-

Prepare a beaker with Ice + Conc. HCl (Calculate HCl to neutralize Pyridine + excess for pH 1).

-

Slowly pour the reaction mixture into the vigorously stirred acid/ice slurry.

-

Why? This prevents localized heating which causes polymerization.[2]

-

-

Isolation: A solid precipitate (off-white to pale yellow) will form immediately.[1][2] Stir for 30 mins.

-

Filtration: Filter the solid and wash with cold water (removes Pyridine HCl salts) and cold Hexane (removes unreacted aldehyde).[2]

-

Purification: Recrystallize from Ethanol/Water (3:1) if MP is <144°C.[2]

References

-

Doebner Modification Mechanism & Kinetics

-

Thiophene Stability & Polymerization

-

Synthesis and characterization of poly(thiophene-2-carbaldehyde). ResearchGate. Highlights the conditions (acidic/heat) that lead to the formation of dark thiophene oligomers (tars) during aldehyde handling.[2]

-

-

Cis/Trans Isomerism in Thiophene Acrylic Acids

-

Thiyl radical induced cis/trans isomerism. NIH/PMC.[2] Discusses the susceptibility of the double bond to isomerization under radical conditions, relevant for storage and handling.

-

-

Physical Properties & Characterization

Sources

- 1. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-噻吩基)丙烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Yields in the Knoevenagel Condensation of 2-Thienyl Acrylic Acid

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2-Thienyl acrylic acid. As Senior Application Scientists, we understand that achieving high yields is critical. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.

Understanding the Reaction: The Knoevenagel-Doebner Condensation

The synthesis of 2-Thienyl acrylic acid from 2-thiophenecarboxaldehyde and malonic acid is a classic example of the Knoevenagel condensation.[1][2] Specifically, it often employs the Doebner modification , where pyridine serves as both the base catalyst and the solvent. This modification is particularly effective for reactions using malonic acid, as it facilitates the crucial decarboxylation step following the initial condensation to yield the desired α,β-unsaturated carboxylic acid.[2][3]

The overall reaction is a nucleophilic addition of the active hydrogen compound (malonic acid) to the carbonyl group of the aldehyde, followed by dehydration (the "condensation" step) and subsequent decarboxylation.[2][4]

Reaction Mechanism Overview

The mechanism involves the base-catalyzed formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the aldehyde. The resulting aldol-type intermediate is then dehydrated. When using the Doebner modification with pyridine at elevated temperatures, the intermediate carboxylic acid readily undergoes decarboxylation.

Caption: Simplified Knoevenagel-Doebner Mechanism.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common culprits?

Low yields in this Knoevenagel condensation typically stem from a few core issues: an inappropriate choice of catalyst or solvent, incomplete reaction due to insufficient time or temperature, or the prevalence of side reactions.[5] A systematic approach, starting with the catalyst and reaction conditions, is the best way to troubleshoot the problem.

Q2: How does the choice of catalyst impact the reaction?

The catalyst is critical. A weak base is essential. Strong bases can cause the 2-thiophenecarboxaldehyde to self-condense, significantly reducing the yield of your desired product.[4][5] For the synthesis of acrylic acids from malonic acid, a combination of piperidine and pyridine is a classic and effective choice, with pyridine often acting as both a weak base and the solvent (the Doebner modification).[2][4]

Q3: Can the solvent choice really make that much of a difference?

Absolutely. The solvent's polarity influences reaction rates and yields.[5] While pyridine is standard for the Doebner modification, other solvents can be used. Aprotic polar solvents like DMF or acetonitrile have been shown to promote high conversion and selectivity, often in shorter reaction times.[5][6] Protic solvents like ethanol can also be effective but may require longer reaction times.[5][7]

Q4: My reaction seems to stop before all the starting material is consumed. What can I do?

This points to an incomplete reaction, a major reason for low yields.[5] Consider the following:

-

Reaction Time: Ensure the reaction is running long enough. Monitor its progress using Thin-Layer Chromatography (TLC) to determine the optimal duration.[5][7]

-

Temperature: Many Knoevenagel condensations require heating to proceed to completion.[5] The Doebner modification, for instance, is typically performed at reflux.[3] Increasing the temperature from 25°C to 40°C has been shown to dramatically increase yield in some cases.[8]

-

Water Removal: This condensation produces water, which can inhibit the reaction or lead to reversibility.[2][5] Using a Dean-Stark trap during reflux in a solvent like toluene can effectively remove water and drive the reaction forward.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter.

Caption: Troubleshooting Workflow for Low Yields.

Problem: Reaction is Stalled or Incomplete

If TLC analysis shows significant unreacted 2-thiophenecarboxaldehyde even after an extended period, the reaction conditions are likely suboptimal.

-

Probable Cause A: Insufficient Catalyst Activity The acidity of the active methylene compound's protons (in malonic acid) is crucial. A base is required to facilitate deprotonation, but its strength must be carefully chosen.[5] For the Doebner modification, pyridine is the standard base and solvent. Often, a catalytic amount of a slightly stronger weak base, like piperidine, is added to accelerate the initial condensation before the pyridine-driven decarboxylation at higher temperatures.[2][4]

-

Probable Cause B: Inadequate Temperature While some Knoevenagel condensations proceed at room temperature, the decarboxylation step in the Doebner modification requires thermal energy.[5] If you are running the reaction at room temperature in pyridine, it is unlikely to proceed efficiently. The reaction should be heated to reflux to ensure both condensation and decarboxylation occur.

-

Probable Cause C: Reversibility due to Water The water produced during the condensation step can lead to a reversible reaction, establishing an equilibrium that prevents full conversion.[5] If not using pyridine, performing the reaction in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can significantly improve yields by shifting the equilibrium towards the product.

Problem: Multiple Spots on TLC Plate, Indicating Side Products

The formation of side products directly competes with your desired reaction, consuming starting materials and lowering the final yield.

-

Probable Cause A: Aldehyde Self-Condensation This occurs if the base used is too strong.[4] Strong bases can deprotonate the alpha-carbon of an enolizable aldehyde, leading to an aldol-type self-condensation. Using weak amine bases like pyridine or piperidine is the standard way to prevent this.[2][5] If you have used a stronger base like NaOH or an alkoxide, this is a likely cause of low yields.

-

Probable Cause B: Michael Addition The product, 2-Thienyl acrylic acid, is an α,β-unsaturated carbonyl compound. It can act as a Michael acceptor. A second molecule of the malonic acid enolate can potentially add to your product via a Michael 1,4-addition. This can be more prevalent with extended reaction times.[5] Optimizing the stoichiometry, for instance by using a slight excess of the aldehyde rather than the malonic acid, can sometimes mitigate this issue.

Data Presentation: Selecting Your Reaction Conditions

The choice of catalyst and solvent are inextricably linked and represent the most critical variables to optimize. The tables below summarize common choices based on literature precedents.

Table 1: Effect of Different Solvents on Knoevenagel Condensation Yield

| Solvent | Type | Typical Yield (%) | Key Considerations |

|---|---|---|---|

| Pyridine | Aprotic Polar / Basic | Good-Excellent | Ideal for Doebner modification with malonic acid; acts as both solvent and catalyst.[2][4] |

| DMF | Aprotic Polar | 81-99% | Can lead to very high conversions in short reaction times.[5][6] |

| Acetonitrile | Aprotic Polar | 81-99% | Similar to DMF, promotes fast reactions.[5] |

| Ethanol | Protic Polar | Good | A common and effective solvent, though may require longer reflux times.[5][7] |

| Toluene | Non-polar | 61-99% | Allows for easy water removal with a Dean-Stark trap.[5] |

| Water | Protic Polar | Good-Excellent | An excellent "green" solvent choice, can give high yields.[5] |

Note: Yields are indicative and vary based on specific reactants and catalysts. Data compiled from multiple sources.[5][6]

Table 2: Common Catalysts for Knoevenagel Condensation

| Catalyst | Type | Typical Loading | Notes |

|---|---|---|---|

| Piperidine | Weak Base | Catalytic (0.1 eq) | Often used with pyridine or in solvents like ethanol. Very effective.[2][5][7] |

| Pyridine | Weak Base | Solvent / Co-catalyst | The cornerstone of the Doebner modification.[2][3] |

| Ammonium Acetate | Weak Base | Catalytic | A mild and effective catalyst, especially in solvent-free conditions or with sonication.[9] |

| β-Alanine | Amino Acid | Catalytic | Has been shown to be an effective catalyst for reactions with 2-thiophenecarboxaldehyde.[10] |

| Boric Acid | Lewis/Brønsted Acid | 10 mol% | A mild, effective, and environmentally benign catalyst.[1] |

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel-Doebner Synthesis of 2-Thienyl acrylic acid

This protocol is a standard and effective method utilizing the Doebner modification.

Materials:

-

2-Thiophenecarboxaldehyde

-

Malonic Acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric Acid (for workup)

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.2-1.5 eq).

-

Add pyridine as the solvent (enough to fully dissolve the reactants upon heating).

-

Add a catalytic amount of piperidine (e.g., 0.05-0.1 eq).

-

Heat the reaction mixture to reflux (approx. 115°C). The evolution of CO2 should be observed.

-

Monitor the reaction progress by TLC (see Protocol 2 below). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the resulting solid product using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining pyridine hydrochloride.

-

Purify the crude product by recrystallization, typically from an ethanol/water mixture.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

Procedure:

-

Prepare a TLC chamber with a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate).

-

Dissolve a small amount of your starting material (2-thiophenecarboxaldehyde) in a solvent like ethyl acetate to use as a reference spot.

-

Periodically, take a small aliquot from the reaction mixture using a capillary tube and spot it on the TLC plate alongside the reference spot.

-

Develop the plate in the chamber and visualize under a UV lamp.

-

The reaction is complete when the spot corresponding to the 2-thiophenecarboxaldehyde has been consumed and a new, more polar spot (the product) has appeared and its intensity is no longer increasing.

References

-

L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. ResearchGate. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation. ResearchGate. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 5, 2026, from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved February 5, 2026, from [Link]

-

MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved February 5, 2026, from [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Asian Journal of Chemistry. (2017, May 13). DABCO as an Efficient Catalyst for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds. Retrieved February 5, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. researchgate.net [researchgate.net]

Technical Support Center: 3-(2-Thienyl)acrylic Acid Stability & Handling

[1]

Status: Operational | Topic: Stability & Polymerization Prevention | ID: TAA-SUP-001[1]

Critical Alerts: The "Solid vs. Solution" Paradox

Welcome to the technical support portal for 3-(2-Thienyl)acrylic acid (2-TAA).[1] Before proceeding, you must understand the fundamental stability paradox of this molecule. The storage rules for the solid state are diametrically opposed to the handling rules for the solution/melt state.

Failure to distinguish these states is the #1 cause of experimental failure.

| Parameter | Solid State (Storage) | Solution / Melt State (Reaction) |

| Primary Risk | Light-induced Dimerization & Oxidation | Radical Polymerization (Thermal) |

| Atmosphere | Inert (Argon/Nitrogen) | Aerated (Air/Lean Oxygen) if MEHQ is present |

| Light Sensitivity | High (Thiophene ring activation) | High |

| Temp Limit | 2–8°C (Refrigerate) | < 60°C (unless inhibited) |

The Science of Instability

To troubleshoot effectively, you must understand the mechanism driving the instability. 2-TAA contains two reactive centers that "communicate" via conjugation:

-

The Thiophene Ring: Electron-rich and prone to oxidation.

-

The Acrylic Moiety: A Michael acceptor prone to radical propagation.

The Polymerization Trigger

Unlike liquid acrylic acid, solid 2-TAA rarely polymerizes explosively. However, once dissolved or melted (MP: ~145°C), the crystal lattice breaks, allowing free radical propagation.

-

Mechanism: Thermal energy or UV light generates a radical on the vinyl group.

-

Propagation: Without a "trap" (inhibitor), this radical attacks neighboring double bonds.

-

The Oxygen Factor: If your solution contains MEHQ (Hydroquinone monomethyl ether) as a stabilizer, it requires dissolved oxygen to function.[2] Purging such a solution with nitrogen deactivates the inhibitor, leading to rapid polymerization.

Visualization: The Stability Decision Matrix

Figure 1: Decision matrix for handling 2-TAA based on physical state and inhibitor presence.[1]

Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid)

Applicable for: Inventory storage of commercial bottles.[1]

-

Container: Amber glass vial with a Teflon-lined cap. (Thiophene derivatives are photosensitive).

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Temperature: Store at 2–8°C . Do not freeze unless the vial is perfectly sealed against moisture (hydrolysis risk).

-

Desiccation: Store the vial inside a secondary jar containing desiccant (silica gel).

Protocol B: Reaction Setup (Solution)

Applicable for: Synthesis involving 2-TAA (e.g., esterification, cross-linking).[1]

-

Solvent Choice: Avoid solvents that readily form peroxides (e.g., old THF, Diethyl Ether) unless freshly distilled. Peroxides initiate polymerization.